![molecular formula C15H19N5O3 B3000479 2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid CAS No. 2220205-48-9](/img/structure/B3000479.png)
2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is used for chemical probe synthesis. It’s a trifunctional building block that contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .
Synthesis Analysis
The synthesis of this compound involves the use of a trifunctional building block that contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle . The building block is appended to a ligand or pharmacophore through its hydroxyl linker .Molecular Structure Analysis
The empirical formula of this compound is C7H10N2O . It contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .Chemical Reactions Analysis
When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis
The compound is in liquid form with a density of 1.08 g/mL . It has a predicted boiling point of 204.1±36.0 °C . The compound is stored at -20°C .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-4-5-8-15(18-19-15)9-6-12(21)16-11-7-10-20(17-11)14(2,3)13(22)23/h1,7,10H,5-6,8-9H2,2-3H3,(H,22,23)(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFRLOYHKHOJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)NC(=O)CCC2(N=N2)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)

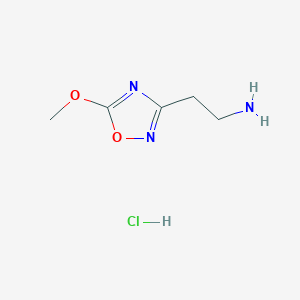
![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)
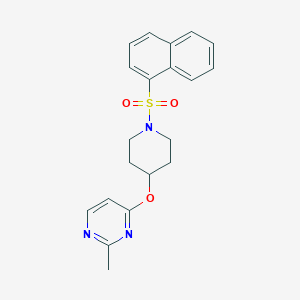
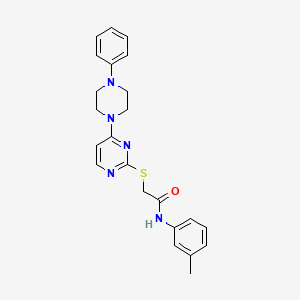

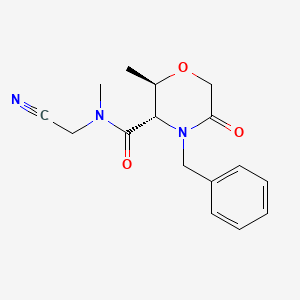
![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)
![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

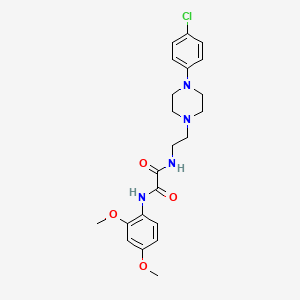
![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)